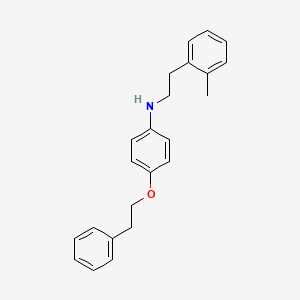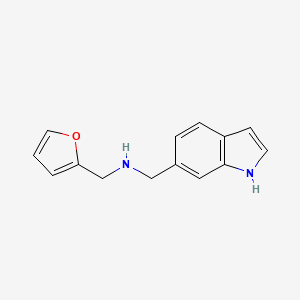
(2-Furylmethyl)(1H-indol-6-ylmethyl)amine
Descripción general
Descripción
“(2-Furylmethyl)(1H-indol-6-ylmethyl)amine” is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.28 . It’s a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of “(2-Furylmethyl)(1H-indol-6-ylmethyl)amine” is represented by the formula C14H14N2O .Physical And Chemical Properties Analysis
The predicted boiling point of “(2-Furylmethyl)(1H-indol-6-ylmethyl)amine” is approximately 400.3° C at 760 mmHg. The predicted density is approximately 1.2 g/cm 3, and the predicted refractive index is n 20D 1.65 .Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
(2-Furylmethyl)(1H-indol-6-ylmethyl)amine and related compounds have been a focus in the synthesis of various chemical structures. For instance, a study by Ogurtsov and Rakitin (2021) highlighted the synthesis of new (2,3-dihydro-1H-indol-5-ylmethyl)amine derivatives, which are considered valuable intermediates for the creation of substances with potential pharmacological properties (Ogurtsov & Rakitin, 2021).
Catalytic Applications
Compounds with an indole core, similar to (2-Furylmethyl)(1H-indol-6-ylmethyl)amine, have been used in the development of catalysts. Singh et al. (2017) synthesized derivatives such as 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde, which were used to create palladacycles. These complexes demonstrated efficiency as catalysts in various chemical reactions (Singh et al., 2017).
Antifungal Applications
The antifungal potential of derivatives of (2-Furylmethyl)(1H-indol-6-ylmethyl)amine has been explored. Suvire et al. (2006) reported that compounds like N-(4-bromophenyl)-N-(2-furylmethyl)amine exhibited significant antifungal activity against dermatophytes. This study underscores the potential of these compounds in developing new antifungal agents (Suvire et al., 2006).
Spectral Analysis and Green Chemistry
In a study by Barajas et al. (2008), N-(2-furylmethyl)cinnamamides, which are closely related to (2-Furylmethyl)(1H-indol-6-ylmethyl)amine, were synthesized using boric acid as a 'green' catalyst. This process was not only efficient but also environmentally friendly, demonstrating the application of these compounds in green chemistry (Barajas et al., 2008).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-1-(1H-indol-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-13(17-7-1)10-15-9-11-3-4-12-5-6-16-14(12)8-11/h1-8,15-16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKWVRFDGGTNNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Furylmethyl)(1H-indol-6-ylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide](/img/structure/B1451631.png)
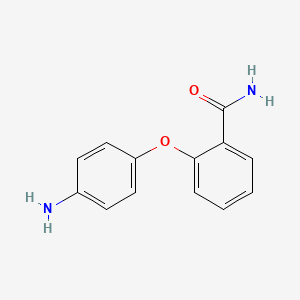
![5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1451634.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1451635.png)
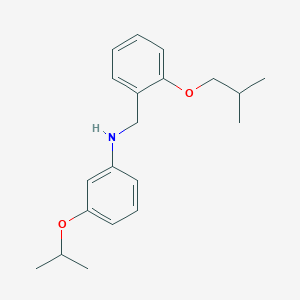
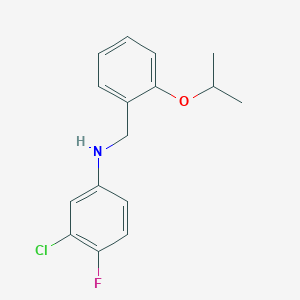
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline](/img/structure/B1451642.png)
![2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1451644.png)
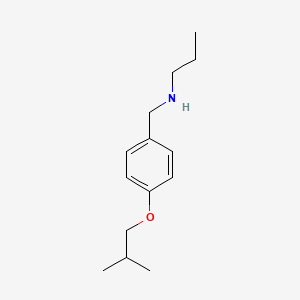
![N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B1451647.png)
